molecular formula C15H14N4O4 B15119008 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one

2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one

Cat. No.: B15119008
M. Wt: 314.30 g/mol
InChI Key: AWDLPINZSSARFM-UHFFFAOYSA-N
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Description

2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring fused with a phthalazine ring, which is further substituted with hydroxy, methyl, and methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-6-methylpyrimidine with 7,8-dimethoxyphthalazine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the phthalazine ring and methoxy groups.

    7,8-dimethoxyphthalazine: Contains the phthalazine ring with methoxy substitutions but lacks the pyrimidine core.

    2-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one: Similar pyrimidine substitution but with a different heterocyclic ring.

Uniqueness

The uniqueness of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

7,8-dimethoxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phthalazin-1-one

InChI

InChI=1S/C15H14N4O4/c1-8-6-11(20)18-15(17-8)19-14(21)12-9(7-16-19)4-5-10(22-2)13(12)23-3/h4-7H,1-3H3,(H,17,18,20)

InChI Key

AWDLPINZSSARFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=O)C3=C(C=CC(=C3OC)OC)C=N2

Origin of Product

United States

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